3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene is a bicyclic hydrocarbon with the molecular formula C10H14 . This compound is also known by other names such as dihydrodicyclopentadiene and tricyclo(5.2.1.0(2,6))dec-3-ene . It is a derivative of dicyclopentadiene and is characterized by its unique tricyclic structure.
Preparation Methods
The synthesis of 3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene typically involves the hydrogenation of dicyclopentadiene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated temperatures and pressures . Industrial production methods may involve the distillation of products from a steam cracking process, which yields a mixture of hydrocarbons including the desired compound .
Chemical Reactions Analysis
3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions can be carried out using halogens (e.g., chlorine or bromine) to introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to certain natural products.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene can be compared with other similar compounds such as:
Dicyclopentadiene: A precursor to the compound, dicyclopentadiene has a similar structure but lacks the hydrogenation seen in this compound.
Tricyclo(5.2.1.0(2,6))dec-4-ene: Another stereoisomer with a similar tricyclic structure but different spatial arrangement of atoms.
Petasitene: A related compound with additional functional groups and different applications.
The uniqueness of this compound lies in its specific tricyclic structure and the versatility of its chemical reactions and applications.
Properties
CAS No. |
89422-05-9 |
---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
3,7-dimethyltricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C12H18/c1-8-3-4-10-11(8)9-5-6-12(10,2)7-9/h3,9-11H,4-7H2,1-2H3 |
InChI Key |
NDMPGVVBUJNMNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C1C3CCC2(C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.